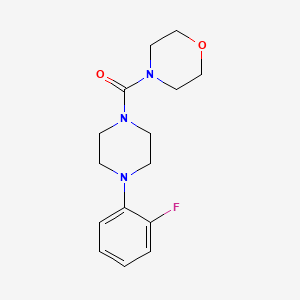

4-(2-Fluorophenyl)piperazinyl morpholin-4-yl ketone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-(2-Fluorophenyl)piperazinyl morpholin-4-yl ketone” is a chemical compound . Unfortunately, there is limited information available about this compound in the public domain.

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on chemical databases .Aplicaciones Científicas De Investigación

Oxidation of Enamines

Research by Corbani, Rindonek, and Scolastico (1973) explored the oxidation of enamines, including 4-(1-cyclohexen-1-yl)-morpholine, using metal oxidants. Their study revealed the formation of products such as N-acetyl-morpholine and 2-morpholino-ketone, providing insight into the reaction mechanisms and potential applications of such compounds in synthetic chemistry (Corbani, Rindonek, & Scolastico, 1973).

Synthesis of Saturated Spirocyclic N-heterocycles

Siau and Bode (2014) described a method for synthesizing saturated, spirocyclic N-heterocycles using cyclic ketones and stannyl amine protocol (SnAP) reagents. These compounds, including morpholines and piperazines, are valuable in drug discovery due to their structural properties (Siau & Bode, 2014).

Synthesis and Anticonvulsant Properties

Kamiński et al. (2011) investigated the synthesis and anticonvulsant properties of acetamide derivatives of phthalimide, including compounds derived from 4-(4-fluorophenyl)piperazine. Their findings highlighted the potential therapeutic applications of these compounds in treating seizures (Kamiński, Obniska, Wiklik, & Atamanyuk, 2011).

Solvatochromism of Aminoketones

El-Sayed et al. (2005) analyzed the solvatochromic properties of N-substituted phenyl-2-thienyl ketones, including 2-(4-morpholinobenzoyl)thiophene. Their research contributes to understanding the solvatochromic behavior of such compounds, which can have implications in molecular design (El-Sayed, Walfort, Lang, Poppitz, & Spange, 2005).

Synthesis of Polyfluoro Ketones

Kokotos et al. (2008) studied the synthesis of polyfluoro ketones using Weinreb and morpholine amides. Their methodology is relevant for producing compounds that can inhibit various lipolytic enzymes, demonstrating the medicinal chemistry applications of these ketones (Kokotos, Baskakis, & Kokotos, 2008).

Synthesis of Medicinally Interesting Compounds

Another study by Kokotos et al. (2008) detailed the addition of perfluoroalkyl lithium reagents to acyl derivatives, leading to the formation of polyfluoro ketones. This process can be used to create inhibitors for lipolytic enzymes, further underscoring the medicinal relevance of these compounds (Kokotos, Baskakis, & Kokotos, 2008).

Nucleophilic Addition to Conjugated Enyne Ketones

Golovanov et al. (2015) explored the nucleophilic addition of heterocyclic amines, including morpholine and piperazine, to conjugated enyne ketones. This study provides valuable insights into the regioselectivity of such reactions and their potential synthetic applications (Golovanov, Bekin, Odin, Chertov, Grigor’eva, & Pisareva, 2015).

One-Pot Synthesis of Novel Compounds

Bhat et al. (2018) reported a one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moieties. This study demonstrates an efficient method for synthesizing these compounds, which can have varied applications in medicinal chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

Mecanismo De Acción

Target of Action

The primary targets of 4-(2-Fluorophenyl)piperazinyl morpholin-4-yl ketone are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .

Mode of Action

This compound is a novel inhibitor of ENTs, showing more selectivity towards ENT2 than ENT1 . The inhibitory effect of this compound on ENTs is irreversible and non-competitive .

Biochemical Pathways

The compound’s interaction with ENTs affects the uptake of nucleosides, which are crucial for nucleotide synthesis . By inhibiting ENTs, this compound can potentially disrupt nucleotide synthesis and adenosine function .

Result of Action

The compound’s action results in reduced uptake of nucleosides, affecting nucleotide synthesis and adenosine function .

Propiedades

IUPAC Name |

[4-(2-fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O2/c16-13-3-1-2-4-14(13)17-5-7-18(8-6-17)15(20)19-9-11-21-12-10-19/h1-4H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZBYGWZGVPCMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2F)C(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2848924.png)

![2-[Benzyl(oxolan-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2848925.png)

![N-(3-chloro-2-methylphenyl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2848932.png)

![N-(2-ethylphenyl)-2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2848937.png)

![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2Z)-3-thien-2-ylprop-2-enoyl]piperazine](/img/structure/B2848940.png)

![1-(4-methoxy-3-{[4-(4-nitrophenyl)piperazin-1-yl]methyl}phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B2848945.png)